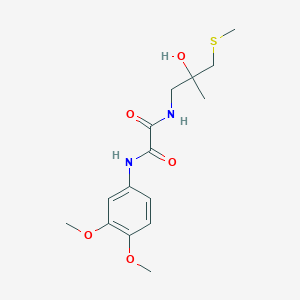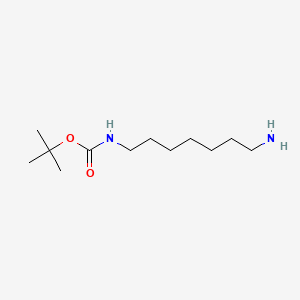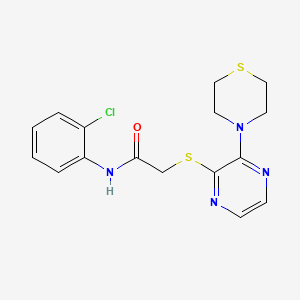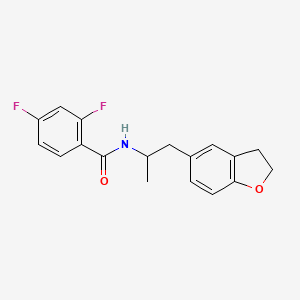
4-chloro-2-(4-fluorophenyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(4-fluorophenyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone, also known as 4-CFPP, is a small molecule that has recently been gaining attention in the scientific research community due to its potential as a therapeutic agent. 4-CFPP has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antifungal properties. In addition, 4-CFPP has been studied for its ability to modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2) and cyclic guanosine monophosphate (cGMP). The aim of
Applications De Recherche Scientifique
Anticancer and Antiangiogenic Potential
- Pyridazinones, including derivatives similar to 4-chloro-2-(4-fluorophenyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone, have shown promising results in cancer research. A study found that certain pyridazinone derivatives exhibited significant inhibitory activity against various human cancer cell lines and demonstrated potent antiangiogenic properties. These compounds effectively inhibited key proangiogenic cytokines involved in tumor progression, highlighting their potential as anticancer agents (Kamble et al., 2015).
Antioxidant Activity
- In addition to their anticancer potential, some pyridazinone derivatives have been shown to possess antioxidant activities. This was observed through the effective scavenging of radicals like OH and superoxide anion radicals, indicating their utility in combating oxidative stress (Kamble et al., 2015).
Novel Synthesis Methods
- New methods for the synthesis of fluoropyridazinones, which are structurally similar to the compound , have been developed. These methods involve the use of ethylhexamethylenetetramine fluoride for fluorination, offering efficient yields and innovative approaches to the synthesis of these compounds (Pei & Yang, 2010).
Herbicidal Applications
- Some pyridazinone derivatives have been investigated for their herbicidal properties. Studies have shown that these compounds can inhibit photosynthesis in certain plant species, thereby acting as effective herbicides. This suggests a potential agricultural application for pyridazinone derivatives (Hilton et al., 1969).
Photophysical Properties
- The photophysical properties of certain 3(2H)-pyridazinone derivatives have been studied using solvatochromic approaches. These studies are significant in understanding the electronic properties of these compounds, which can have implications in their biological activity and potential applications in photodynamic therapy (Desai et al., 2017).
Propriétés
IUPAC Name |
4-chloro-2-(4-fluorophenyl)-5-pyrrolidin-1-ylpyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN3O/c15-13-12(18-7-1-2-8-18)9-17-19(14(13)20)11-5-3-10(16)4-6-11/h3-6,9H,1-2,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBCMAWONZZUDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=O)N(N=C2)C3=CC=C(C=C3)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-(4-fluorophenyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Chlorophenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2369786.png)



![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2369792.png)

![3-butyl-1,7-dimethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2369794.png)

![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2369798.png)
![N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide](/img/structure/B2369801.png)

![7-(3,4-dichlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2369805.png)
